N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN5O2S2/c1-15-4-2-5-17(12-15)26-21(30)14-33-23-28-27-20(13-25-22(31)19-6-3-11-32-19)29(23)18-9-7-16(24)8-10-18/h2-12H,13-14H2,1H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCMQFJMHRESCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, antifungal, and anti-inflammatory properties, as well as structure-activity relationships (SAR).
Chemical Structure
The compound features a triazole moiety, which is known for its diverse biological activities. The presence of the bromophenyl and thiophene groups enhances its pharmacological profile. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| N-Triazole Derivative | Pseudomonas aeruginosa | 32 µg/mL |
The results indicate that modifications in the chemical structure can lead to enhanced antimicrobial activity .
Antifungal Activity
The antifungal efficacy of the compound was evaluated against Candida albicans. The results showed that the triazole derivatives possess significant antifungal activity, with some compounds demonstrating an MIC value lower than that of standard antifungal agents like fluconazole.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-Triazole Derivative | C. albicans | 4 µg/mL |
| Fluconazole | C. albicans | 8 µg/mL |
This suggests that the compound may serve as a promising candidate for antifungal drug development .
Anti-inflammatory Activity
In addition to antimicrobial properties, the compound's anti-inflammatory effects were assessed using in vivo models. It exhibited notable activity in reducing inflammation in models of arthritis and autoimmune diseases.
| Model | Treatment | Inflammatory Marker Reduction (%) |
|---|---|---|
| Collagen-Induced Arthritis | N-Triazole Derivative | 60% |
| Experimental Autoimmune Encephalomyelitis | N-Triazole Derivative | 55% |
These findings indicate that the compound may modulate inflammatory pathways effectively .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the phenyl and triazole rings significantly influence biological activity. For example:
- Bromine Substitution : Enhances antimicrobial potency.
- Thioether Linkage : Contributes to increased antifungal activity.
- Amino Group Positioning : Modulates anti-inflammatory effects.
These insights are crucial for designing more effective derivatives with improved pharmacological profiles .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential as a therapeutic agent. Research indicates that similar triazole compounds exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing triazole rings have been shown to possess antimicrobial properties. The presence of the bromophenyl and thiophene moieties may enhance this activity by improving solubility and bioavailability.
- Anticancer Properties : Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that modifications to the triazole structure can lead to increased potency against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
The biological activity of N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been explored through various studies:
Case Study: Antimicrobial Activity
A study focused on similar triazole compounds revealed that they can effectively inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves interference with cell wall synthesis or enzyme activity critical for microbial survival .
Case Study: Anticancer Activity
Research on structurally related compounds showed promising results in inhibiting tumor growth in vitro and in vivo. For instance, modifications to the triazole ring were found to enhance cytotoxicity against breast cancer cells through apoptosis induction .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods:
Synthesis Techniques
- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times significantly compared to traditional heating methods.
- Solvent-Free Conditions : Utilizing solvent-free reactions can lead to greener synthesis processes, minimizing environmental impact while maintaining high yields.
Chemical Reactions Analysis
Reactivity of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a versatile heterocycle capable of participating in:
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Electrophilic Substitution : The nitrogen atoms at positions 1 and 2 can undergo alkylation or acylation under basic conditions .
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Coordination Chemistry : The triazole’s lone pairs enable metal coordination, as seen in analogous thiadiazole and triazole derivatives used in catalytic systems .
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Cycloaddition Reactions : Triazoles may engage in click chemistry, though no direct evidence exists for this compound .
Bromophenyl Group Reactivity
The para-bromophenyl substituent offers opportunities for:
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Nucleophilic Aromatic Substitution (NAS) : Bromine can be replaced by nucleophiles (e.g., amines, alkoxides) under palladium catalysis or thermal conditions .
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids could replace Br with aryl/alkyl groups, as demonstrated in related bromophenyl-thiadiazole systems .
Thioether Linkage (S-CH₂)
The thioether group is prone to:
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Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxides or sulfones, altering electronic properties .
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Alkylation/Displacement : Thioethers can undergo alkylation with alkyl halides or nucleophilic displacement in the presence of strong bases .
Thiophene-2-Carboxamide Reactivity
The thiophene-carboxamide moiety may participate in:
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Hydrolysis : Acidic or basic conditions can cleave the amide bond to yield thiophene-2-carboxylic acid and the corresponding amine.
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Condensation Reactions : The carboxamide group can react with carbonyl compounds to form Schiff bases or heterocyclic derivatives .
Synthetic Pathways and Derivatives
While direct data on this compound’s synthesis is limited, analogous reactions suggest:
Key Reaction Pathways
Biological Activity and Functionalization
Though not directly studied, structural analogs highlight:
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Antimicrobial Potential : Triazole-thiophene hybrids show activity against Gram-positive bacteria and fungi .
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Anticancer Applications : Bromophenyl-triazole derivatives exhibit cytotoxicity via kinase inhibition .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Triazole Cores
- 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione (Compound 9, ): Structural Differences: Replaces the thio-ethyl-oxo-aminotolyl group with a sulfonylphenyl substituent and a difluorophenyl ring. Impact: The sulfonyl group increases polarity (lower logP ~2.8) and may enhance solubility but reduce membrane permeability compared to the target compound. Spectral Data: IR spectra confirm the thione tautomer (C=S stretch at 1247–1255 cm⁻¹), contrasting with the target compound’s thioether linkage .
- 4-Amino-3-(4-bromophenyl)-N-(4-sulfamoylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide (Compound 18, ): Structural Differences: Replaces the triazole core with a thiazole ring and introduces a sulfamoylphenyl group. Impact: The sulfamoyl group may confer enzyme inhibitory activity (e.g., carbonic anhydrase), while the thiazole ring’s rigidity could limit conformational flexibility compared to the triazole-based target .
Thiophene Carboxamide Derivatives
- N-(4-(Diethylamino)phenyl)-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (Compound 39l, ): Structural Differences: Substitutes the triazole with an isoxazole and lacks the bromophenyl group. Impact: The isoxazole’s electron-deficient nature may reduce stability under acidic conditions compared to the triazole.
- N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (): Structural Differences: Uses a thiazole ring and cyclopropanecarboxamide instead of thiophene carboxamide. Impact: The cyclopropane group introduces steric constraints, which might hinder binding to flat hydrophobic pockets accessible to the target compound’s thiophene system .
Halogenated Aromatic Systems
- 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones (): Structural Differences: Features a 2-bromophenyl group and lacks the thio-ethyl-oxo-aminotolyl chain. Impact: The ortho-bromo substitution may induce steric hindrance, reducing binding affinity compared to the target’s para-bromophenyl orientation. Thione tautomerism (C=S) could alter redox activity .
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Spectral Comparison (IR and NMR)
Mechanistic and Functional Insights
- This contrasts with sulfonyl groups in analogues, which strongly withdraw electrons and may reduce nucleophilicity .
- Biological Implications : The thiophene carboxamide moiety, seen in ’s nitrothiophene derivatives, is associated with antibacterial activity. The target compound’s triazole core may synergize with this moiety to enhance target binding via hydrogen bonding .
- Metabolic Stability : The thio-ethyl linkage in the target compound could be susceptible to oxidative metabolism, whereas sulfonamide-containing analogues () might exhibit longer half-lives due to metabolic resistance .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including S-alkylation of triazole-thiol intermediates with bromoacetyl derivatives under alkaline conditions. For example, refluxing in ethanol or THF (70–80°C, 6–8 hours) optimizes thioether bond formation . Key intermediates are characterized via ¹H/¹³C NMR (to confirm regiochemistry of triazole substitution) and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). Purity is assessed using HPLC with reverse-phase C18 columns (e.g., acetonitrile/water gradients) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : Assign aromatic proton signals (δ 7.2–8.5 ppm) and thioether-linked methylene protons (δ 3.8–4.2 ppm) .
- High-resolution mass spectrometry (HR-MS) : Validate the molecular formula (e.g., observed m/z 536.64 [M+H]⁺ vs. calculated for C₂₄H₂₀N₆O₃S₃) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
Q. How is initial biological activity screening conducted for this compound?
Primary assays include enzyme inhibition studies (e.g., kinase or protease targets at 1–10 µM concentrations) and cell viability assays (MTT or ATP-luminescence in cancer cell lines). Dose-response curves (IC₅₀ values) are generated using serial dilutions (0.1–100 µM) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side products?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates during S-alkylation .
- Catalyst screening : Triethylamine or DBU improves thiolate anion formation in alkaline conditions .
- Real-time monitoring : Use thin-layer chromatography (TLC) with iodine visualization or HPLC-MS to track reaction progress and isolate intermediates .
Q. What strategies resolve contradictions in biological activity data across studies?
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing m-tolyl with 4-fluorophenyl) to identify critical pharmacophores .
- Target engagement assays : Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct interactions .
- Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
Q. How are structure-activity relationships (SAR) systematically explored?
- Substituent variation : Synthesize analogs with changes to the triazole (e.g., 4-bromophenyl vs. 4-chlorophenyl), thiophene carboxamide, or m-tolylamino groups .
- 3D-QSAR modeling : Use Molecular Operating Environment (MOE) or Schrödinger to correlate electrostatic/hydrophobic fields with activity .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs .
Q. What methods address stability challenges during storage and handling?
- Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., cleavage of thioether bonds) .
- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent oxidation .
- Excipient screening : Test cyclodextrins or PEG formulations to enhance aqueous solubility .
Methodological Considerations for Data Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS)?
Q. What experimental controls are critical in biological assays?
- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) .
- Solvent controls : Test DMSO at the same concentration (e.g., ≤0.1%) to rule out vehicle effects .
- Counter-screening : Assess selectivity against related enzymes (e.g., kinase subfamilies) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
